molecular formula C13H4N6S B253714 Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile

Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile

Katalognummer B253714
Molekulargewicht: 276.28 g/mol
InChI-Schlüssel: OHCQGDJLKLGMIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile, also known as PTB, is a heterocyclic compound that has attracted the attention of researchers due to its potential therapeutic properties. PTB is a member of the benzimidazole family and has a unique structure that makes it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication. This leads to the suppression of cancer cell growth. Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is that it is relatively easy to synthesize and can be produced in high yields. This makes it a cost-effective compound for use in laboratory experiments. However, one limitation of Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile is that it has low solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research on Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile. One area of interest is the development of new cancer therapies based on Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile. Researchers are also investigating the potential use of Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the mechanism of action of Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile, which could lead to the development of more effective therapies. Finally, there is interest in developing new synthesis methods for Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile that could improve its yield and solubility.

Synthesemethoden

Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile can be synthesized by the reaction of 2-aminopyrazine with 2-(methylthio)benzimidazole-5-carbonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process that results in the formation of the Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile molecule. This synthesis method has been optimized to produce high yields of Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile and is relatively simple to perform.

Wissenschaftliche Forschungsanwendungen

Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.

Eigenschaften

Produktname

Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile

Molekularformel

C13H4N6S

Molekulargewicht

276.28 g/mol

IUPAC-Name

8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile

InChI

InChI=1S/C13H4N6S/c14-5-8-9(6-15)17-12-11(16-8)19-10-4-2-1-3-7(10)18-13(19)20-12/h1-4H

InChI-Schlüssel

OHCQGDJLKLGMIE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C4=NC(=C(N=C4S3)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.